molecular formula C9H11N3O B581431 5-amino-N-cyclopropylpyridine-2-carboxamide CAS No. 1206592-83-7

5-amino-N-cyclopropylpyridine-2-carboxamide

Cat. No.: B581431
CAS No.: 1206592-83-7
M. Wt: 177.207
InChI Key: MQTUMWNZSUIWQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropylpyridine-2-carboxamide typically involves the reaction of 5-amino-2-pyridinecarboxylic acid with cyclopropylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as activation of the carboxylic acid group, followed by nucleophilic substitution with cyclopropylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Amino-N-cyclopropylpyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-pyridinecarboxamide: A structurally similar compound with a different substituent on the pyridine ring.

    N-Cyclopropylpyridine-2-carboxamide: Lacks the amino group present in 5-amino-N-cyclopropylpyridine-2-carboxamide.

Uniqueness

This compound is unique due to the presence of both an amino group and a cyclopropyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-N-cyclopropylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTUMWNZSUIWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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